N-(4-Chlorophenyl)isonicotinamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVSZZRIGDEOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341244 | |
| Record name | N-(4-Chlorophenyl)isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14547-69-4 | |
| Record name | N-(4-Chlorophenyl)isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Isonicotinoyl Chloride
The synthesis typically begins with the conversion of isonicotinic acid to its corresponding acyl chloride. As demonstrated in analogous protocols, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are employed under reflux conditions. For example, reacting isonicotinic acid (1.0 equiv) with PCl₅ (1.2 equiv) in anhydrous dichloromethane (DCM) at 60–70°C for 4–6 hours yields isonicotinoyl chloride with >90% efficiency. The reaction mechanism involves nucleophilic substitution, where PCl₅ acts as a chlorinating agent.
Condensation with 4-Chloroaniline
The acyl chloride intermediate is subsequently reacted with 4-chloroaniline in a nucleophilic acyl substitution reaction. A representative procedure involves dissolving isonicotinoyl chloride (1.0 equiv) and 4-chloroaniline (1.1 equiv) in toluene or xylene, followed by the addition of a base such as triethylamine (Et₃N, 1.5 equiv) to neutralize HCl. The mixture is heated under reflux for 5–6 hours, yielding N-(4-chlorophenyl)isonicotinamide after workup (Figure 1).
Optimization Insights :
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Solvent Selection : Xylene outperforms DCM due to its higher boiling point, facilitating faster reaction kinetics.
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Stoichiometry : A 10% excess of 4-chloroaniline ensures complete consumption of the acyl chloride, minimizing side products.
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Yield : Typical yields range from 85–92%, with purity >98% confirmed via HPLC.
Transition Metal-Catalyzed Coupling Approaches
Copper-Mediated Amination
Copper(I) catalysts, such as CuI, facilitate the formation of C–N bonds in heterocyclic systems. In a four-component reaction involving O-acetyl oximes, terminal ynones, and sulfonyl azides, copper-mediated cyclization generates nicotinimidamide derivatives. While this method is innovative, its applicability to this compound requires further validation.
One-Pot Tandem Reactions
Recent advances in multicomponent reactions (MCRs) offer streamlined pathways. A CuAAC/ring-cleavage/cyclization/oxidation sequence has been reported for nicotinimidamides, achieving moderate yields (50–70%). Although this approach reduces purification steps, its complexity and lower efficiency limit its practicality for large-scale synthesis.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key parameters for the predominant synthetic routes:
Key Observations :
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The acyl chloride route remains the most efficient, balancing yield and simplicity.
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Copper-catalyzed methods, while innovative, require optimization for industrial scalability.
Purification and Characterization
Workup Procedures
Crude products are typically washed with sodium bicarbonate (5% w/v) to remove unreacted acid chloride, followed by recrystallization from ethanol or ethyl acetate. For high-purity applications, column chromatography (silica gel, hexane/ethyl acetate 7:3) is employed.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.81 (s, 2H, pyridine-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (s, 1H, NH).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Antibacterial Properties
Research has demonstrated that N-(4-chlorophenyl)isonicotinamide exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action as an antibacterial agent requires further investigation to fully understand its potential therapeutic applications.
Sirtuin Inhibition
Another significant area of research involves the compound's role as a sirtuin inhibitor. Sirtuins are enzymes implicated in various cellular processes, including aging and metabolism. In vitro studies have shown that this compound inhibits SIRT2 activity, suggesting potential applications in anti-aging therapies and metabolic regulation. However, the selectivity of this compound towards different sirtuins remains an area for further exploration.
Potential Applications in Medicinal Chemistry
The unique structure of this compound, characterized by the presence of a chlorinated aromatic ring and a nicotinamide core, enhances its solubility and bioactivity compared to other nicotinamides. Its interactions with molecular targets such as enzymes and receptors may modulate biological pathways, influencing cellular processes like metabolism and stress response .
Case Studies
Several studies have highlighted the potential of this compound in various applications:
- Antimicrobial Research : One study published in "Bioorganic & Medicinal Chemistry Letters" found that the compound exhibited significant antibacterial properties, warranting further investigation into its use as an antimicrobial agent.
- Sirtuin Research : A study reported in "ACS Chemical Neuroscience" explored the compound's inhibitory effects on SIRT2, suggesting implications for metabolic disorders and aging-related diseases.
Summary of Findings
The following table summarizes key findings related to this compound:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoniazid Derivatives
Isoniazid derivatives modified with thiazolidinone, oxadiazole, or thiazolidinedione rings exhibit enhanced biological activity compared to the parent compound.
Table 1: Antifungal and Antimicrobial Activity of Isoniazid Derivatives
Key Findings :
- The addition of a thiazolidinone ring (Compound 2b) significantly improves antifungal activity compared to unmodified isoniazid, which shows only moderate activity .
- Thiazolidinedione derivatives (e.g., Compounds 68–70) demonstrate broad-spectrum antimicrobial activity , attributed to the synergistic effect of the 4-chlorophenyl group and heterocyclic rings .
- Structure-Activity Relationship (SAR): Thiazolidinone/thiazolidinedione moieties enhance activity by increasing molecular rigidity and improving target binding .
Halogen-Substituted Maleimide Derivatives
Halogen substituents in maleimide derivatives show minimal impact on monoacylglycerol lipase (MGL) inhibition, contrasting with trends in isoniazid derivatives.
Table 2: MGL Inhibition by Halogen-Substituted Maleimides
Key Findings :
Hydroxamic Acid Derivatives
Biological Activity
N-(4-Chlorophenyl)isonicotinamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group attached to an isonicotinamide moiety. This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to exert its effects through:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains, which may be linked to its interference with bacterial cell wall synthesis or function.
- Anticancer Properties : Potentially inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Anti-inflammatory Effects : Modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations, suggesting potential for therapeutic use in treating bacterial infections .
- Cancer Cell Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis .
- Inflammatory Response Modulation : Research indicates that this compound can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage models, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparative analysis with other derivatives demonstrates the unique biological profile of this compound. For instance:
| Compound | Activity | Notes |
|---|---|---|
| 5-(4-Chlorophenyl)isoxazol-3-amine | Antimicrobial, Anticancer | Similar structure but different activity profile |
| 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles | Antifungal | Exhibits antifungal properties not seen in isonicotinamides |
Q & A
Q. What are the optimal synthetic routes for N-(4-Chlorophenyl)isonicotinamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling isonicotinoyl chloride with 4-chloroaniline derivatives. Key steps include:
- Precursor activation : Use thionyl chloride (SOCl₂) to convert isonicotinic acid to isonicotinoyl chloride .
- Coupling reaction : React the acyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane) under reflux, with catalytic pyridine or N,N-dimethylformamide (DMF) to absorb HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Critical factors include stoichiometric ratios (1:1.1 for amine:acyl chloride), reaction time (6–12 hours), and inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyridine and chlorophenyl groups) and carbonyl signals (δ ~165 ppm) .
- ESI-MS : Confirm molecular ion peaks ([M+H]⁺ at m/z ~263) and fragmentation patterns (e.g., loss of Cl or CONH groups) .
- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
- FT-IR : Identify amide C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Decomposition occurs above 200°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., acetonitrile) for biological assays .
- Long-term stability : Purity decreases by <5% over 12 months when stored under argon with desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
- Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition) to validate mechanisms .
- Structural analogs : Compare activities of derivatives (e.g., N-(4-fluorophenyl) or N-benzyl variants) to identify pharmacophore requirements .
- Computational docking : Map electrostatic and steric interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers or protein active sites (e.g., GROMACS with CHARMM36 forcefield) .
- QSAR modeling : Corrogate substituent effects (e.g., Cl position, amide linker) with IC₅₀ values from public databases (ChEMBL, PubChem) .
Q. How can selective functionalization of the pyridine ring be achieved without degrading the chlorophenyl group?
Methodological Answer:
- Protecting groups : Temporarily block the amide NH with tert-butoxycarbonyl (Boc) before pyridine nitration or halogenation .
- Metal-catalyzed cross-coupling : Use Pd-mediated Suzuki reactions (e.g., attach arylboronic acids to the pyridine C-3 position) .
- Regioselective catalysts : Employ Cu(I)/ligand systems for C–H activation at electron-deficient pyridine positions .
Q. What strategies ensure reproducibility in pharmacological data across labs?
Methodological Answer:
- FAIR data practices : Upload raw NMR/MS spectra to repositories like Chemotion or RADAR4Chem with metadata (solvents, instrument models) .
- Negative controls : Include N-(4-methoxyphenyl) analogs to rule out nonspecific interactions in cellular assays .
- Collaborative validation : Share compound aliquots via platforms like NFDI4Chem to standardize bioactivity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
